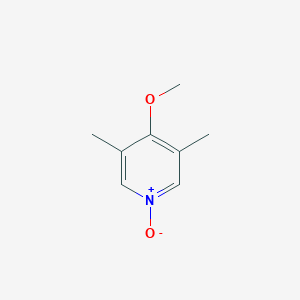

Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide

Overview

Description

“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is a chemical compound with the molecular formula C8H11NO2 . It has been used as a reactant in the preparation of omeprazole, which inhibits gastric secretion and is used as an antiulcerative .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3 .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This process has been used to synthesize new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” include a melting point of 70-75°C and a density of 1.05±0.1 g/cm3 . The compound is also soluble in chloroform and ethyl acetate .Scientific Research Applications

Synthesis of Omeprazole and Related Proton Pump Inhibitors

4-Methoxy-3,5-dimethylpyridine 1-Oxide: is utilized in the synthesis of Omeprazole , a widely used proton pump inhibitor that controls stomach acid secretion . This compound serves as a crucial intermediate in the formation of Omeprazole’s sulfoxide group, which is essential for its inhibitory activity.

Safety and Hazards

“Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” is classified as a hazard under the GHS07 category . It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of “Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide” research could involve further exploration of its synthesis methods and potential applications. For instance, the utility for the scaffold decoration of a broad range of complex N-heterocycles is exemplified by syntheses of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents .

properties

IUPAC Name |

4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-9(10)5-7(2)8(6)11-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLHHDZWTFJIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC(=C1OC)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 4-methoxy-3,5-dimethyl-, 1-oxide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)